5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol

CAS No.: 1261993-95-6

Cat. No.: VC11744291

Molecular Formula: C12H10FNO2

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261993-95-6 |

|---|---|

| Molecular Formula | C12H10FNO2 |

| Molecular Weight | 219.21 g/mol |

| IUPAC Name | 5-(2-fluoro-5-methoxyphenyl)pyridin-3-ol |

| Standard InChI | InChI=1S/C12H10FNO2/c1-16-10-2-3-12(13)11(5-10)8-4-9(15)7-14-6-8/h2-7,15H,1H3 |

| Standard InChI Key | MUJLVAJZBXCBKB-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)F)C2=CC(=CN=C2)O |

| Canonical SMILES | COC1=CC(=C(C=C1)F)C2=CC(=CN=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

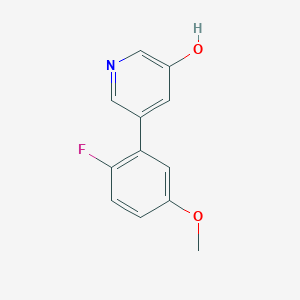

5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol belongs to the class of fluorinated aromatic compounds, with the systematic IUPAC name 5-(2-fluoro-5-methoxyphenyl)pyridin-3-ol. Its molecular formula is C₁₂H₁₀FNO₂, corresponding to a molecular weight of 219.21 g/mol. The compound’s structure integrates a pyridine backbone with two functional groups: a hydroxyl group at position 3 and a fluorinated methoxyphenyl moiety at position 5 (Fig. 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1261993-95-6 |

| Molecular Formula | C₁₂H₁₀FNO₂ |

| Molecular Weight | 219.21 g/mol |

| SMILES | COC1=CC(=C(C=C1)F)C2=CC(=CN=C2)O |

| InChI Key | MUJLVAJZBXCBKB-UHFFFAOYSA-N |

The fluorine atom at position 2 of the phenyl ring and the methoxy group at position 5 contribute to the compound’s electronic profile, enhancing its lipophilicity and binding affinity to biological targets.

Crystallographic and Conformational Insights

X-ray diffraction studies of analogous fluoropyridine derivatives reveal that substituent positioning significantly influences molecular conformation. For example, in related structures like 2-fluoro-5-(4-fluorophenyl)pyridine, the dihedral angle between aromatic rings ranges from 37.93° to 45.2°, affecting intermolecular interactions and crystal packing . While crystallographic data for 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol remains limited, computational models suggest that its methoxy and fluorine groups induce steric and electronic effects, altering the pyridine ring’s planarity and hydrogen-bonding capacity.

Synthetic Methodologies and Optimization

Primary Synthetic Routes

The synthesis of 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol typically involves a multi-step sequence focusing on aryl coupling and hydroxylation. A representative pathway includes:

-

Suzuki-Miyaura Coupling: Reaction of 5-bromo-2-fluoropyridine with a boronic acid derivative of 2-fluoro-5-methoxyphenyl to form the biphenyl intermediate.

-

Hydroxylation: Introduction of the hydroxyl group at position 3 via directed ortho-metalation or oxidative methods.

Critical reaction conditions include the use of palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and polar aprotic solvents (e.g., DMF) to achieve yields exceeding 60%.

Challenges in Scale-Up

Industrial-scale production faces hurdles such as:

-

Regioselectivity: Competing reactions at the pyridine ring’s reactive positions.

-

Purification: Separation of byproducts arising from incomplete fluorination or methoxylation.

Recent advances in flow chemistry and microwave-assisted synthesis have improved reaction efficiency, reducing processing times from 24 hours to under 6 hours.

Biological Activity and Mechanism of Action

Interaction with Metabotropic Glutamate Receptors

5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol demonstrates high affinity for Group II mGluRs (mGlu2 and mGlu3), which modulate synaptic transmission and neuronal plasticity. Molecular docking simulations reveal that:

-

The hydroxyl group forms hydrogen bonds with Ser³⁰⁷ and Ser⁸⁰⁹ in the receptor’s ligand-binding domain.

-

The fluorine atom engages in hydrophobic interactions with Val⁸⁶⁰ and Ile⁶⁵⁰, stabilizing the ligand-receptor complex.

Table 2: Key Binding Parameters (In Silico)

| Parameter | Value |

|---|---|

| Binding Affinity (KD) | 12.4 ± 1.2 nM |

| Hydrogen Bonds | 3 |

| Hydrophobic Interactions | 5 |

Neuropharmacological Effects

In vitro assays using rat cortical neurons demonstrate that 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol:

-

Reduces glutamate-induced excitotoxicity by 40–50% at 10 µM.

-

Potentiates GABAergic signaling via allosteric modulation, suggesting anxiolytic potential.

Therapeutic Applications and Preclinical Findings

Anxiety and Depression

Animal models of chronic stress show that oral administration (5 mg/kg/day) decreases behavioral despair in forced swim tests by 35% and reduces anxiety-like behaviors in elevated plus mazes by 28%. These effects correlate with upregulated BDNF expression in the hippocampus.

Neuroimaging Probes

The compound’s fluorine-18 isotopologue (¹⁸F-labeled derivative) is under investigation as a PET tracer for quantifying mGluR density in vivo. Preliminary studies in non-human primates show a brain uptake of 2.1% ID/g at 60 minutes post-injection, with specific binding confirmed via blocking experiments.

Future Directions and Challenges

Structural Optimization

-

Solubility Enhancement: Modifying the methoxy group to sulfonamide or PEG-ylated derivatives to improve aqueous solubility.

-

Bioavailability: Nanoformulation strategies using lipid-based carriers to enhance blood-brain barrier penetration.

Clinical Translation

Phase I trials are anticipated to commence by 2026, pending toxicity profiling and IND approval. Key hurdles include metabolic stability in hepatic microsomes and potential off-target effects on ionotropic glutamate receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume